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  • Product: 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
  • CAS: 5301-02-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Chloromethyl)-3-(4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS No. 5301-02-0). This molecule is a key heterocyclic building block, integrating the pharmacologically significant isoxazole core with a reactive chloromethyl group, making it a valuable intermediate in medicinal chemistry and materials science. This document explores its physicochemical characteristics, details plausible synthetic routes, discusses its chemical reactivity with a focus on nucleophilic substitution, and examines its potential in the development of novel therapeutic agents. All technical discussions are grounded in established chemical principles and supported by references to relevant scientific literature.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved pharmaceutical agents and biologically active compounds. The isoxazole core is associated with a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The electronic nature of the isoxazole ring, coupled with its ability to participate in various non-covalent interactions, makes it an attractive component in the design of targeted therapeutics.

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a bifunctional molecule of significant interest. The 3-(4-chlorophenyl) substituent is a common feature in many bioactive molecules, while the 5-(chloromethyl) group provides a reactive handle for further chemical elaboration. This unique combination allows for the facile introduction of this isoxazole derivative into larger, more complex molecular architectures, thereby enabling the exploration of new chemical space in drug discovery and materials science.

Physicochemical Properties

While extensive experimental data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not widely available in the public domain, some key physical and chemical properties have been reported or predicted.

PropertyValueSource
CAS Number 5301-02-0
Molecular Formula C₁₀H₇Cl₂NO
Molecular Weight 228.08 g/mol
Melting Point 103-105 °C
Boiling Point 365.1 ± 32.0 °C (Predicted)
Density 1.338 ± 0.06 g/cm³ (Predicted)
Appearance Expected to be a solid at room temperature.Inferred from melting point

Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

A definitive, step-by-step experimental protocol for the synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not readily found in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted isoxazoles, a plausible and logical synthetic pathway can be proposed. The most common and versatile methods for constructing the 3,5-disubstituted isoxazole core involve the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-diketone or its equivalent with hydroxylamine.

A highly probable synthetic route would involve the reaction of a chalcone precursor with hydroxylamine hydrochloride, followed by chlorination of the resulting hydroxymethylisoxazole.

Proposed Synthetic Pathway

G cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Chlorination A 4-Chloroacetophenone C 1-(4-chlorophenyl)-4-hydroxybut-2-yn-1-one A->C Base (e.g., NaOH) B Propargyl aldehyde B->C E (3-(4-chlorophenyl)isoxazol-5-yl)methanol C->E D Hydroxylamine Hydrochloride (NH2OH·HCl) D->E Base (e.g., NaOAc) G 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole E->G F Thionyl Chloride (SOCl2) or similar chlorinating agent F->G Pyridine (catalyst)

Caption: Proposed synthetic pathway for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-chlorophenyl)-4-hydroxybut-2-yn-1-one (Chalcone intermediate)

  • To a stirred solution of 4-chloroacetophenone in a suitable solvent (e.g., methanol or ethanol), add an equimolar amount of propargyl aldehyde.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the chalcone intermediate.

Step 2: Synthesis of (3-(4-chlorophenyl)isoxazol-5-yl)methanol

  • Dissolve the chalcone intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.

  • Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the hydroxymethylisoxazole.

Step 3: Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

  • Suspend the dried (3-(4-chlorophenyl)isoxazol-5-yl)methanol in an inert solvent like dichloromethane or toluene.

  • Add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0 °C. A catalytic amount of pyridine or DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This C-Cl bond is activated by the adjacent electron-withdrawing isoxazole ring, making it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.

Nucleophilic Substitution Reactions

The chloromethyl group serves as an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles. This versatility is a cornerstone of its utility as a synthetic intermediate.

G A 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole C Substituted Isoxazole Derivative A->C Displacement of Cl⁻ B Nucleophile (Nu⁻) B->A Sₙ2 Attack

Caption: General scheme for nucleophilic substitution on the chloromethyl group.

Examples of Nucleophilic Displacement:

  • With Amines: Reaction with primary or secondary amines yields the corresponding aminomethylisoxazoles, which are valuable scaffolds in medicinal chemistry.

  • With Alcohols/Phenols: Alkoxides or phenoxides react to form ether linkages.

  • With Thiols: Thiolates readily displace the chloride to form thioethers.

  • With Azides: Sodium azide can be used to introduce an azidomethyl group, which can be further transformed into an amine via reduction or participate in "click" chemistry reactions.

  • With Cyanide: Cyanide ions can be used to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The choice of solvent and base is critical in these reactions to ensure optimal yields and minimize side reactions. Aprotic polar solvents like DMF or acetonitrile are often employed to facilitate the Sₙ2 reaction.

Spectral Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons (4-chlorophenyl group): Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.

    • Isoxazole Proton (C4-H): A singlet around δ 6.5-7.0 ppm.

    • Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around δ 4.5-5.0 ppm.

  • ¹³C NMR:

    • Isoxazole Carbons (C3, C4, C5): Resonances expected in the regions of δ 160-170 ppm (C3 and C5) and δ 100-110 ppm (C4).

    • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom appearing at a distinct chemical shift.

    • Chloromethyl Carbon (-CH₂Cl): A signal in the range of δ 40-50 ppm.

  • Infrared (IR) Spectroscopy:

    • C=N stretch (isoxazole): A characteristic absorption band around 1600-1650 cm⁻¹.

    • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

    • Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope. The presence of two chlorine atoms will result in a more complex isotopic pattern.

Potential Applications in Drug Discovery and Materials Science

The structural features of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole make it a highly attractive building block for the synthesis of novel compounds with potential biological activity. The broader class of isoxazole derivatives has demonstrated a wide range of therapeutic applications.[1]

  • Anticancer Agents: Many isoxazole-containing compounds have been investigated for their anticancer properties. The ability to append various functional groups to the chloromethyl position allows for the synthesis of libraries of compounds for screening against different cancer cell lines.

  • Antimicrobial Agents: The isoxazole scaffold is present in several antimicrobial drugs. New derivatives of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole could be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Drugs: Some isoxazoles are known to exhibit anti-inflammatory activity. The 4-chlorophenyl moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Materials Science: The reactive nature of the chloromethyl group allows for the incorporation of this isoxazole unit into polymers or onto surfaces, potentially imparting unique photophysical or electronic properties.

Safety and Handling

Specific safety data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not available. However, based on its chemical structure, it should be handled with care in a well-ventilated fume hood.

  • Toxicity: The compound is a chlorinated organic molecule and should be considered potentially toxic. Avoid inhalation, ingestion, and skin contact.

  • Reactivity: As a reactive alkylating agent, it can react with biological nucleophiles and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its straightforward, albeit not experimentally detailed, synthesis and the high reactivity of its chloromethyl group provide a convenient entry point for the creation of a diverse range of more complex molecules. While a comprehensive experimental characterization of this specific compound is lacking in the current literature, its chemical properties can be reliably inferred from related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new bioactive agents.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Sources

Exploratory

"5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole CAS number"

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, a heterocyclic compound of interest to r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, a heterocyclic compound of interest to researchers and professionals in drug development. While a specific CAS number for this compound is not readily found in public databases, indicating it may be a novel or less-common substance, this document extrapolates its synthesis, properties, and potential applications from established chemical principles and data on structurally related molecules.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile scaffold in drug design.[2] Isoxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] The electronic properties of the isoxazole ring and its capacity for diverse molecular interactions make it a privileged structure in the development of novel therapeutic agents.[2]

Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

A robust and efficient synthesis of 3-substituted 5-(chloromethyl)isoxazoles can be achieved through a one-pot reaction involving the corresponding aldoxime and 2,3-dichloro-1-propene.[3] This method is advantageous as it utilizes readily available starting materials and 2,3-dichloro-1-propene serves as both a reagent and a solvent.[3]

Proposed Synthetic Pathway

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole would logically proceed from 4-chlorobenzaldehyde oxime. The nitrile oxide is generated in situ from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with 2,3-dichloro-1-propene.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-chlorobenzaldehyde_oxime 4-Chlorobenzaldehyde Oxime Nitrile_oxide_generation In situ Nitrile Oxide Generation 4-chlorobenzaldehyde_oxime->Nitrile_oxide_generation Oxidation 2,3-dichloro-1-propene 2,3-Dichloro-1-propene Cycloaddition [3+2] Cycloaddition 2,3-dichloro-1-propene->Cycloaddition One-pot_synthesis One-Pot Synthesis Nitrile_oxide_generation->Cycloaddition Target_Compound 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Cycloaddition->Target_Compound HCl elimination Signaling_Pathways cluster_compound 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole cluster_effects Potential Therapeutic Applications Compound 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Potential Biological Target Interaction Antimicrobial Antimicrobial Compound:f1->Antimicrobial Inhibition of microbial growth AntiInflammatory Anti-inflammatory Compound:f1->AntiInflammatory Modulation of inflammatory pathways Anticancer Anticancer Compound:f1->Anticancer Induction of apoptosis/cell cycle arrest Analgesic Analgesic Compound:f1->Analgesic Interaction with pain receptors/pathways

Sources

Foundational

A Comprehensive Technical Guide to the Biological Screening of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

For: Researchers, scientists, and drug development professionals Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth technical framework for the comprehensive biological screening of a novel isoxazole derivative, 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. Drawing upon the established therapeutic potential of isoxazoles as anticancer, antimicrobial, and anti-inflammatory agents, we present a tiered, field-proven screening cascade. This document is designed not as a rigid template, but as a dynamic, logic-driven guide for researchers. It details not only the "how" but the "why" behind experimental choices, from initial computational assessments and broad-spectrum cellular assays to more targeted mechanistic studies. Each protocol is presented as a self-validating system, complete with necessary controls and data interpretation strategies to ensure scientific integrity. Our objective is to provide a robust roadmap for elucidating the therapeutic potential of this promising compound.

Introduction: The Isoxazole Scaffold and Rationale for Screening

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of approved drugs and clinical candidates. Derivatives of isoxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.

The subject of this guide, 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, possesses several structural features that suggest significant biological potential. The 3-(4-chlorophenyl) group is a common moiety in compounds with demonstrated bioactivity, while the 5-(chloromethyl) group introduces a reactive electrophilic site that could potentially engage in covalent interactions with biological targets. Based on this structural rationale and the broader activities of the isoxazole class, a multi-pronged screening approach is warranted to fully explore the therapeutic promise of this molecule. This guide will therefore focus on three primary areas of investigation:

  • Anticancer Activity: The potential to induce cytotoxicity in and inhibit the proliferation of cancer cells.

  • Antimicrobial Activity: The ability to inhibit the growth of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: The capacity to modulate key inflammatory pathways.

Our screening strategy is designed as a logical, tiered progression, beginning with broad, high-throughput in silico and in vitro assays to identify initial "hits," followed by more complex, lower-throughput secondary assays to validate these hits and elucidate their mechanisms of action.

A Tiered Approach to Biological Screening

A successful screening campaign is a balance of breadth and depth. It is inefficient and often impractical to subject a novel compound to a full battery of complex assays from the outset. Therefore, we propose a tiered, or cascaded, approach. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by more resource-intensive assays for promising candidates.

Screening_Workflow cluster_0 Tier 0: In Silico Assessment cluster_1 Tier 1: Primary In Vitro Screening cluster_2 Tier 2: Secondary & Mechanistic Assays cluster_3 Data Analysis & Hit Validation in_silico ADMET Prediction & Molecular Docking cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) in_silico->cytotoxicity Prioritize for Anticancer antimicrobial_primary Antimicrobial Susceptibility (Broth Microdilution) in_silico->antimicrobial_primary Guide Antimicrobial Targeting anti_inflammatory_primary Nitric Oxide (NO) Inhibition Assay in_silico->anti_inflammatory_primary Predict Anti- inflammatory Targets apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic antimicrobial_secondary Agar Well Diffusion Assay antimicrobial_primary->antimicrobial_secondary If active cox_inhibition COX-1/COX-2 Inhibition Assay anti_inflammatory_primary->cox_inhibition If active data_analysis IC50/MIC Determination Statistical Analysis apoptosis->data_analysis cell_cycle->data_analysis antimicrobial_secondary->data_analysis cox_inhibition->data_analysis hit_to_lead Hit-to-Lead Optimization data_analysis->hit_to_lead

Caption: A tiered workflow for the biological screening of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

Tier 0: In Silico & Computational Screening

Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential drug-like properties and likely biological targets of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. This step helps to refine hypotheses and guide the design of subsequent in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Rationale: The success of a drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic and safety profile.[1] Early prediction of ADMET properties can flag potential liabilities, such as poor absorption or high toxicity, allowing for early-stage compound modification or de-prioritization.[2]

Protocol: ADMET Profile Prediction

  • Obtain SMILES String: Convert the 2D structure of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole into its Simplified Molecular Input Line Entry System (SMILES) string.

  • Utilize Web-Based Servers: Input the SMILES string into a comprehensive, free-to-use ADMET prediction server such as SwissADME or ADMETlab 2.0.[3]

  • Initiate Prediction: Run the prediction algorithms on the server.[4]

  • Data Compilation and Analysis: Collect the predicted data and summarize it in a table. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status, Cytochrome P450 (CYP) inhibition.

    • Drug-likeness: Lipinski's Rule of Five, bioavailability score.

    • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (e.g., AMES test prediction).

Hypothetical ADMET Prediction Data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight242.08 g/mol Within drug-like range (<500)
LogP3.85Moderately lipophilic
Water SolubilityModerately SolubleAcceptable for initial screening
Pharmacokinetics GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoUnlikely to have CNS effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Drug-Likeness Lipinski's Rule0 ViolationsFavorable drug-like properties
Bioavailability Score0.55Good
Toxicity hERG I inhibitorLow ProbabilityLow risk of cardiotoxicity
AMES toxicityHigh ProbabilityPotential mutagenicity concern
Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] By docking 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole against known protein targets in cancer, inflammation, and microbial pathways, we can generate hypotheses about its mechanism of action and prioritize in vitro assays.

Protocol: Target-Based Molecular Docking with AutoDock Vina

  • Target Selection: Identify relevant protein targets from the Protein Data Bank (PDB). Examples include:

    • Anticancer: Tyrosine kinases (e.g., EGFR, VEGFR), Bcl-2 family proteins, Topoisomerase II.

    • Anti-inflammatory: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

    • Antimicrobial: Dihydrofolate reductase, DNA gyrase.

  • Receptor Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.[6]

  • Ligand Preparation:

    • Generate a 3D structure of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation: Define the search space for docking by creating a "grid box" that encompasses the active site of the target protein.[7]

  • Docking Simulation: Run the AutoDock Vina algorithm to dock the ligand into the prepared receptor.[8]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). Lower scores indicate more favorable binding.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Tier 1: Primary In Vitro Screening

Based on the in silico predictions and the general biological activities of isoxazoles, the following primary assays will provide the first experimental evidence of the compound's efficacy.

Anticancer Screening: Cytotoxicity Assay

Rationale: The first step in assessing anticancer potential is to determine if the compound is cytotoxic to cancer cells and at what concentration. The MTT assay is a robust, colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]

Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]). The choice should be guided by the research question.[11]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare a series of dilutions of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole in culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. This quantitative method is highly reproducible and follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Assay

  • Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference compound.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The Griess assay provides a simple and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.

Protocol: Griess Assay in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole for 2 hours. Use a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce iNOS expression and NO production. Include an unstimulated control group.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: After a 15-30 minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Tier 2: Secondary & Mechanistic Assays

If the primary screens yield positive results (e.g., low IC50, low MIC), the following secondary assays can be employed to validate the findings and begin to unravel the compound's mechanism of action.

Anticancer: Elucidating the Mode of Cell Death

Rationale: A cytotoxic compound can kill cells through various mechanisms, primarily apoptosis (programmed cell death) or necrosis. Distinguishing between these is crucial for understanding its therapeutic potential. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[7]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat the cancer cell line of interest with 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Apoptosis_Assay cluster_0 cluster_1 A Live Cells (Annexin V-, PI-) B Early Apoptotic (Annexin V+, PI-) C Late Apoptotic/Necrotic (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) start Cell Treatment ps_exposure Phosphatidylserine Exposure start->ps_exposure Early Apoptosis membrane_compromise Membrane Compromise start->membrane_compromise Necrosis ps_exposure->B ps_exposure->C ps_exposure->membrane_compromise Late Apoptosis membrane_compromise->C membrane_compromise->D

Caption: Differentiating cell death mechanisms with the Annexin V/PI assay.

Anti-inflammatory: COX Enzyme Inhibition

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Determining if 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole inhibits COX-1 and/or COX-2 can provide a specific mechanism for its anti-inflammatory activity.

Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Kit: Utilize a commercial COX inhibitor screening kit (colorimetric or fluorometric) for simplicity and reliability.

  • Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes as per the kit's instructions.

  • Inhibitor Incubation: In separate wells of a 96-well plate, incubate the COX-1 and COX-2 enzymes with various concentrations of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) as controls.

  • Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to initiate the reaction.

  • Detection: The assay measures the peroxidase activity of COX. Add the detection reagent (e.g., TMPD for colorimetric assays) and monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical workflow for the initial biological screening of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently and effectively probe the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent. The causality behind each experimental choice is grounded in established principles of drug discovery, and the protocols are designed to be self-validating through the rigorous use of controls.

Positive findings from this screening funnel would provide a strong foundation for more advanced preclinical studies, including mechanism of action deconvolution, in vivo efficacy studies in animal models, and initial safety pharmacology. The data generated through this systematic approach will be critical for making informed decisions about the future development of this promising isoxazole derivative.

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Exploratory

A Technical Guide to the Structural Elucidation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole: A Keystone for Structure-Based Drug Design

Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the determination of the single-crystal X-ray structure of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole, a key intermediate in the synthesis of novel therapeutic agents. While a public crystal structure for this specific molecule is not yet available, this document, intended for researchers, scientists, and drug development professionals, outlines the critical experimental and computational methodologies required for its elucidation. We will delve into the rationale behind the synthesis and crystallization strategies, the intricacies of single-crystal X-ray diffraction data collection and analysis, and the interpretation of the resulting structural data. By leveraging crystallographic information from closely related isoxazole derivatives, we will also present predicted structural parameters to guide future research. This guide serves as a self-validating system, integrating established protocols with expert insights to ensure the generation of a high-fidelity, publication-quality crystal structure.

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists due to its versatile biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutics.[2] The specific compound of interest, 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole, combines the isoxazole core with a reactive chloromethyl group and a substituted phenyl ring, making it a versatile building block for creating libraries of diverse compounds for structure-activity relationship (SAR) studies.[3]

The determination of the precise three-dimensional arrangement of atoms within this molecule is paramount for understanding its chemical reactivity and its interactions with biological targets. A high-resolution crystal structure provides invaluable insights into bond lengths, bond angles, torsional angles, and intermolecular interactions, which are critical for computational modeling, virtual screening, and the rational design of more potent and selective drug candidates.

Synthesis and Characterization: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods, often involving the cycloaddition of nitrile oxides with alkynes or the reaction of chalcone oximes with an oxidizing agent.[4][5]

Proposed Synthetic Protocol

A plausible and efficient route to synthesize 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole involves a multi-step process, which is a modification of known procedures for similar isoxazole derivatives.

Experimental Protocol: Synthesis of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole

  • Step 1: Synthesis of 4-chloro-N-hydroxybenzenecarboximidoyl chloride. This intermediate can be prepared by the chlorination of 4-chlorobenzaldoxime using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Generation of the Nitrile Oxide. The corresponding nitrile oxide is generated in situ from the hydroximoyl chloride by treatment with a non-nucleophilic base, such as triethylamine (TEA), in an appropriate solvent like dichloromethane (DCM).

  • Step 3: [3+2] Cycloaddition. The freshly generated nitrile oxide is then reacted with 3-chloropropyne in a [3+2] cycloaddition reaction to form the isoxazole ring. This reaction is typically carried out at room temperature and monitored by TLC until completion.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed before proceeding to crystallization trials. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. Expected chemical shifts can be predicted based on the analysis of similar compounds.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography. A systematic approach to screening a wide range of crystallization conditions is essential.

Rationale for Solvent Selection and Crystallization Techniques

The choice of solvent is critical and is guided by the solubility of the compound. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Experimental Protocol: Crystallization Screening

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, acetonitrile).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is highly soluble (the "drop"). This drop is then placed in a sealed chamber containing a larger volume of a solvent in which the compound is poorly soluble (the "reservoir"). The precipitant from the reservoir slowly diffuses into the drop, gradually reducing the solubility of the compound and inducing crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals. This can be achieved by placing the solution in a programmable cooling block or by moving it from a warmer to a cooler environment.

The morphology of the resulting crystals should be examined under a microscope. Ideal crystals for X-ray diffraction are well-formed, have smooth faces, and are free of cracks or other defects.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[3]

The Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Crystallization Crystallization Screening Characterization->Crystallization CrystalSelection Crystal Selection Crystallization->CrystalSelection DataCollection Data Collection CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data by least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and other model parameters.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Predicted Crystallographic and Structural Parameters

While the specific crystal structure of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole has not been publicly reported, we can predict its key structural features based on the analysis of similar isoxazole derivatives found in the Cambridge Structural Database (CSD).[3][7]

The following table summarizes the expected crystallographic and key intramolecular parameters.

Parameter Predicted Value/Range Rationale/Reference
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of similar size and shape.[7]
Space Group P2₁/c or P2₁2₁2₁These are common centrosymmetric and non-centrosymmetric space groups for chiral and achiral organic molecules.[7][8]
Isoxazole Ring Planarity Essentially PlanarAromatic five-membered rings like isoxazole are characteristically planar.[3]
C=N Bond Length (isoxazole) ~1.30 - 1.35 ÅTypical C=N double bond length in a heterocyclic ring.
N-O Bond Length (isoxazole) ~1.40 - 1.45 ÅCharacteristic N-O single bond length in isoxazoles.
C-O Bond Length (isoxazole) ~1.35 - 1.40 ÅReflects partial double bond character within the aromatic ring.
C-Cl Bond Length (chloromethyl) ~1.75 - 1.80 ÅStandard C-Cl single bond length.
Dihedral Angle (Isoxazole - Phenyl) 10 - 40°The phenyl ring is expected to be twisted out of the plane of the isoxazole ring to minimize steric hindrance.

Molecular Structure and Intermolecular Interactions

The expected molecular structure of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole is depicted below.

Caption: Predicted molecular structure of the title compound.

In the solid state, the packing of these molecules will be governed by a network of intermolecular interactions. Given the presence of chlorine atoms and the aromatic rings, the following interactions are anticipated:

  • π-π Stacking: Interactions between the aromatic phenyl and/or isoxazole rings of adjacent molecules.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

  • C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron clouds of the aromatic rings.

  • C-H···O/N/Cl Interactions: Weak hydrogen bonds involving the various hydrogen atoms and the electronegative oxygen, nitrogen, and chlorine atoms.

A detailed analysis of these non-covalent interactions is crucial for understanding the crystal packing and can provide insights into the physicochemical properties of the solid form, such as solubility and stability.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the determination of the crystal structure of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-quality crystal structure. This structural information will be invaluable for accelerating drug discovery efforts by enabling structure-based design and a deeper understanding of the molecular properties of this important isoxazole derivative. The elucidation of this crystal structure will undoubtedly contribute to the growing body of knowledge on isoxazole chemistry and its applications in medicinal chemistry.

References

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  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

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Foundational

The Versatile Scaffold: A Technical Guide to 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Core in Modern Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of non-covalent interactions with biological targets.[1] The incorporation of the isoxazole moiety into molecular frameworks has been shown to enhance pharmacokinetic profiles, increase efficacy, and reduce toxicity.[1] This has led to the successful development of a wide array of therapeutic agents across various disease areas, including anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2][3]

This technical guide focuses on a particularly promising derivative: 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole . The presence of a reactive chloromethyl group at the 5-position offers a strategic handle for synthetic elaboration, enabling the creation of diverse chemical libraries for drug discovery campaigns. The 3-(4-chlorophenyl) substituent provides a well-defined anchor for exploring structure-activity relationships (SAR), making this molecule a valuable starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole can be efficiently achieved through a two-step process involving the formation of the precursor alcohol, [3-(4-chlorophenyl)-5-isoxazolyl]methanol, followed by its chlorination. This approach offers a reliable and scalable route to the target compound.

Part 1: Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanol

A robust method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone precursor with hydroxylamine.[4] While a direct synthesis for [3-(4-chlorophenyl)-5-isoxazolyl]methanol is not extensively detailed in the literature, a closely related synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole from its corresponding chalcone provides a well-documented and adaptable protocol.[4][5] The synthesis of the precursor alcohol can be approached through a similar strategy, starting from an appropriate chalcone or by utilizing a [3+2] cycloaddition of a nitrile oxide with a suitable alkyne.[6][7]

A plausible and efficient route involves the cycloaddition of 4-chlorobenzonitrile oxide (generated in situ from 4-chlorobenzaldoxime) with propargyl alcohol.

Experimental Protocol: Synthesis of [3-(4-Chlorophenyl)-5-isoxazolyl]methanol

  • Preparation of 4-Chlorobenzaldoxime: To a solution of 4-chlorobenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • In situ Generation of 4-Chlorobenzonitrile Oxide and Cycloaddition: To the solution of 4-chlorobenzaldoxime, add propargyl alcohol (1.2 equivalents). Slowly add a solution of sodium hypochlorite (bleach) while maintaining the temperature below 30°C. The nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with the alkyne.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with a suitable acid and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford [3-(4-chlorophenyl)-5-isoxazolyl]methanol.[7]

Part 2: Chlorination of [3-(4-Chlorophenyl)-5-isoxazolyl]methanol

The conversion of the precursor alcohol to the target 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole is a standard chlorination reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve [3-(4-chlorophenyl)-5-isoxazolyl]methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at 0°C. The reaction is typically exothermic.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole as a solid.[8]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chlorination 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldoxime 4-Chlorobenzaldoxime 4-Chlorobenzaldehyde->4-Chlorobenzaldoxime NaOH, EtOH Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->4-Chlorobenzaldoxime Precursor_Alcohol [3-(4-Chlorophenyl)-5-isoxazolyl]methanol 4-Chlorobenzaldoxime->Precursor_Alcohol NaOCl Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Precursor_Alcohol Target_Molecule 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Precursor_Alcohol->Target_Molecule SOCl2, DCM Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Target_Molecule

Caption: Synthetic route to 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

Chemical Reactivity and Derivatization Potential

The chloromethyl group at the 5-position of the isoxazole ring is a versatile functional handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.

Diagram of Nucleophilic Substitution Reactions

NucleophilicSubstitution cluster_nucleophiles Nucleophiles cluster_products Derivatives Core 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Amine_Product 5-(Aminomethyl)- Core->Amine_Product Thioether_Product 5-(Thioether)- Core->Thioether_Product Ether_Product 5-(Alkoxymethyl)- Core->Ether_Product Azide_Product 5-(Azidomethyl)- Core->Azide_Product Amine R2NH Amine->Amine_Product Thiol RSH Thiol->Thioether_Product Alkoxide RO- Alkoxide->Ether_Product Azide N3- Azide->Azide_Product

Caption: Derivatization via nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: Dissolve 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-2.0 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to scavenge the HCl byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting derivative is then purified by chromatography or recrystallization.

Biological Activities and Therapeutic Potential

While specific biological data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is not extensively reported, the broader class of 3,5-disubstituted isoxazoles exhibits a wide range of pharmacological activities. This suggests that the target molecule and its derivatives are promising candidates for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoxazole derivatives.[3][9][10] They have been shown to act through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[3][11] For instance, a series of 3,5-diarylisoxazole derivatives were evaluated for their potential against prostate cancer, with some compounds showing high selectivity for cancer cells over non-tumorigenic cells.[9]

Table 1: Anticancer Activity of Related 3,5-Diaryl Isoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF7 (Breast)19.5[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleHeLa (Cervical)39.2[1]
Isoxazole-PBD Conjugate (6a)Various<0.1 - 3.6[12]

The antiproliferative effects of some isoxazole derivatives have been linked to their ability to induce cell cycle arrest and apoptosis.[1] The mechanism often involves the modulation of key proteins in apoptotic pathways.[10]

Diagram of a Potential Anticancer Mechanism

AnticancerMechanism Isoxazole_Derivative 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Derivative Cancer_Cell Cancer Cell Isoxazole_Derivative->Cancer_Cell Tubulin Tubulin Polymerization Isoxazole_Derivative->Tubulin Inhibition Apoptosis_Pathway Apoptotic Pathway Isoxazole_Derivative->Apoptosis_Pathway Activation Cancer_Cell->Tubulin Cancer_Cell->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Activity

Isoxazole-containing compounds have also demonstrated significant antimicrobial properties.[1] Their derivatives have been tested against various bacterial and fungal strains, with some exhibiting potent inhibitory activity.

Table 2: Antimicrobial Activity of Related Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3-Aryl-5-(3′-chlorophenyl)isoxazole derivativeS. aureus25-50[13]
3-Aryl-5-(3′-chlorophenyl)isoxazole derivativeE. faecalis25[13]
Isoxazole-amide 8aS. aureus16.5 mm (inhibition zone)[14]

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The isoxazole scaffold provides a promising starting point for the design of new drugs to combat infectious diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-disubstituted isoxazoles is highly dependent on the nature and position of the substituents on the aryl rings. For anticancer activity, the presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly influence potency and selectivity.[9] The exploration of various substituents at the 5-position, facilitated by the reactivity of the chloromethyl group, is a key strategy for optimizing the biological profile of this class of compounds. A thorough SAR study of derivatives of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole would be instrumental in identifying lead compounds with enhanced therapeutic potential.

Conclusion and Future Directions

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole represents a valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the reactivity of the chloromethyl group provide a robust platform for the generation of diverse chemical libraries. The established biological activities of the broader isoxazole class, particularly in the areas of oncology and infectious diseases, underscore the therapeutic potential of this core structure.

Future research should focus on the systematic derivatization of the 5-chloromethyl position to explore a wide range of chemical space. Detailed biological evaluation of these new derivatives, including in vitro and in vivo studies, will be crucial to identify lead compounds. Furthermore, mechanistic studies to elucidate the specific molecular targets and pathways modulated by these compounds will provide a deeper understanding of their therapeutic action and guide further optimization efforts. The continued exploration of the 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole scaffold holds significant promise for the development of the next generation of innovative medicines.

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  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. [Link]

  • Richardson, K., et al. (1988). Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. Annals of the New York Academy of Sciences, 544, 366-368. [Link]

  • ResearchGate. (2010). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link]

  • European Journal of Medicinal Chemistry. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • Kamal, A., et al. (2011). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5343-5347. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

  • Connect Journals. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl-1H-pyrazol-5-amine, and their derivatives. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Journal of Medicinal Chemistry. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. [Link]

  • RSC Publishing. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). [5][6][15] oxadiazol-3-ium-5-olate and its 4-formyl analog-Ultrasound assisted synthesis and in-vitro anticancer activity. [Link]

  • PMC. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • MDPI. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]

  • PMC. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MDPI. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preclinical Efficacy Evaluation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the efficacy of the novel compound, 5-(Chloromethyl)-3-(4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the efficacy of the novel compound, 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide outlines a logical, multi-tiered approach, commencing with foundational in vitro cytotoxicity and antimicrobial screening, and progressing to more complex mechanistic studies and preliminary in vivo models. The protocols detailed herein are designed to establish a robust preliminary efficacy and safety profile of the compound, thereby guiding future preclinical and clinical development.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole moiety is a five-membered heterocyclic ring containing nitrogen and oxygen, which serves as a versatile scaffold in medicinal chemistry.[5] A growing body of evidence suggests that isoxazole derivatives possess a wide array of biological activities.[1][3][4] In the realm of oncology, these compounds have been shown to induce apoptosis, regulate the cell cycle, and inhibit key enzymes involved in tumor progression.[6][7] Their antimicrobial properties are also well-documented, with various derivatives exhibiting potent activity against a range of bacterial and fungal pathogens.[5][8][9][10]

The subject of this guide, 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, is a novel synthetic compound. Its structural features, particularly the reactive chloromethyl group and the 4-chlorophenyl substituent, suggest a potential for significant biological activity. This document provides a systematic framework to explore this potential, focusing primarily on its anticancer and antimicrobial efficacy.

Strategic Experimental Workflow

A phased approach is critical for the efficient evaluation of a novel compound. This ensures that resources are allocated appropriately and that a comprehensive data package is generated. The proposed workflow for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is as follows:

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Insights cluster_phase3 Phase 3: In Vivo Proof-of-Concept a Cytotoxicity Screening (MTT Assay) c Apoptosis vs. Necrosis Assay a->c If cytotoxic d Cell Cycle Analysis a->d If cytotoxic b Antimicrobial Screening (MIC Determination) e Time-Kill Kinetics Assay b->e If antimicrobial f Xenograft Tumor Model c->f Promising results d->f Promising results

Caption: Phased experimental workflow for evaluating the efficacy of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on establishing the baseline cytotoxic and antimicrobial activity of the compound.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Normal human cell line (e.g., HEK293 [human embryonic kidney]) for selectivity assessment

  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines MCF-7, A549, HCT116, HEK293
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin (10 µM)
Endpoint IC50 (µM)
Protocol: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Objective: To determine the MIC of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (stock solution in DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Analysis: The MIC value is reported as the lowest concentration that inhibits microbial growth.

Parameter Description
Microorganisms S. aureus, E. coli, C. albicans
Compound Concentrations Two-fold dilutions from 128 µg/mL to 0.25 µg/mL
Incubation Time 24 hours (bacteria), 48 hours (fungi)
Positive Control Ciprofloxacin (bacteria), Fluconazole (fungi)
Endpoint MIC (µg/mL)

Phase 2: Elucidating the Mechanism of Action

Should the initial screening reveal promising activity, the next phase aims to understand how the compound exerts its effects.

Protocol: Apoptosis vs. Necrosis Determination

This assay distinguishes between two primary modes of cell death.

Objective: To determine if the cytotoxic effect of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is mediated by apoptosis or necrosis.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Cancer cell line showing high sensitivity in the MTT assay

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

apoptosis_assay cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis A Treat cells with compound B Stain with Annexin V-FITC & PI A->B C Flow Cytometry Analysis B->C

Caption: Workflow for apoptosis vs. necrosis determination.

Phase 3: In Vivo Proof-of-Concept

Positive and mechanistically interesting in vitro data warrants progression to a preliminary in vivo model to assess efficacy in a more complex biological system.

Protocol: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[15]

Objective: To evaluate the anti-tumor efficacy of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line that demonstrated high in vitro sensitivity

  • 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole formulated for in vivo administration

  • Matrigel (optional, for enhancing tumor take rate)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. Include a vehicle control group.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is tumor growth inhibition.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Parameter Description
Animal Model Athymic nude mice
Cell Line To be determined from in vitro results
Treatment Groups Vehicle control, Compound (low dose), Compound (high dose)
Dosing Route Intraperitoneal
Dosing Schedule Daily for 14 days
Endpoints Tumor volume, body weight, overall survival

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust starting point for the preclinical evaluation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. The phased approach ensures a logical progression from broad screening to detailed mechanistic and in vivo studies. Positive outcomes from this series of experiments would provide strong justification for further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, ultimately paving the way for potential clinical investigation.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
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  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy and Effectiveness Too Trials: Clinical Trial Designs to Generate Evidence on Efficacy and on Effectiveness in Wide Practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

  • PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

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  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analytical Method Development for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. It is str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole. It is structured to address common challenges and provide scientifically grounded solutions, moving from frequently asked questions to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial stages of method development for this specific analyte.

Q1: What are the primary analytical challenges associated with 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole?

A: The primary challenges stem from the molecule's structure. The chloromethyl group is a reactive electrophile, making the compound susceptible to degradation via nucleophilic substitution, especially in the presence of protic solvents or reactive sample matrices. Furthermore, as a halogenated heterocyclic compound, it may exhibit poor peak shapes in gas chromatography (GC) due to potential thermal lability and interactions with active sites in the GC system.[1] Therefore, developing a stability-indicating method is critical.[2][3]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique. Its primary retention mechanism, hydrophobic interaction, is well-suited for compounds of intermediate polarity like this isoxazole derivative.[3] HPLC operates at ambient or near-ambient temperatures, mitigating the risk of thermal degradation that can occur during GC analysis.[1]

Q3: How do I select an appropriate detection wavelength for HPLC analysis?

A: The molecule contains a 4-chlorophenyl group and an isoxazole ring, both of which are chromophores that absorb UV light. Theoretical studies and empirical data on similar isoxazole derivatives suggest that a suitable detection wavelength would likely be in the range of 220-260 nm.[4][5][6] It is best practice to run a UV-Vis spectrum of the analyte in the proposed mobile phase to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Q4: Is Gas Chromatography (GC) a viable option?

A: While GC can be used for halogenated compounds, it presents significant risks for this specific molecule. The primary concern is the thermal lability of the chloromethyl group, which can lead to on-column or in-injector degradation, resulting in inaccurate quantification and the appearance of artifact peaks.[7][1] If GC must be used, a pre-column derivatization step to convert the reactive chloromethyl group into a more stable entity could be a viable, albeit more complex, strategy.[1]

Q5: Why is a forced degradation study necessary for this compound?

A: A forced degradation or stress testing study is essential to develop a stability-indicating analytical method.[2][8] This process intentionally degrades the compound under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9][10][11] The goal is to ensure that the analytical method can accurately measure the parent compound without interference from any degradants, which is a key requirement of regulatory bodies like the ICH and FDA.[2][12]

Part 2: HPLC Method Development and Validation Protocol

A robust analytical method is built on a systematic development and validation process. The following workflow outlines the critical steps.

MethodDevelopmentWorkflow A 1. Analyte Characterization (Solubility, pKa, UV Spectrum) B 2. Initial Method Scouting (Column, Mobile Phase, Detector) A->B Input Properties C 3. Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine Conditions D 4. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E 5. Specificity Check (Peak Purity Analysis) D->E Generate Degradants E->C Resolution Inadequate F 6. Method Validation (ICH Q2(R2)) (Linearity, Accuracy, Precision, etc.) E->F Resolution Adequate G 7. Final Method Documentation F->G Validation Complete HPLCTroubleshooting Problem Problem (e.g., Peak Tailing) Cause1 Cause 1 Secondary Silanol Interactions Solution - Lower mobile phase pH to ~3.0 - Use an end-capped column - Add ion-pairing agent Problem:p->Cause1:c1 Check First Cause2 Cause 2 Column Overload Solution - Reduce sample concentration - Use a higher capacity column Problem:p->Cause2:c2 If High Conc. Cause3 Cause 3 Extra-Column Effects Solution - Minimize tubing length/diameter - Check for voids in column Problem:p->Cause3:c3 If All Else Fails

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole and Other Isoxazole Derivatives for Drug Discovery

Introduction: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid planar structure make it a privileged scaffold for the design of a diverse array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the isoxazole core, allowing for fine-tuning of their therapeutic properties.[4]

This guide provides a comparative analysis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole , a specific isoxazole derivative, against other isoxazole-based compounds. Due to the limited availability of direct experimental data for this particular molecule in the public domain, this comparison will leverage established structure-activity relationships (SAR) and experimental data from closely related structural analogs to project its potential biological profile. We will delve into synthetic strategies, key structural features influencing activity, and present detailed experimental protocols for the synthesis and evaluation of isoxazole derivatives, providing researchers with a robust framework for their own investigations.

Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole and Related Derivatives

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods. The two most common approaches involve the cyclization of α,β-unsaturated ketones (chalcones) or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

General Synthetic Workflow

Synthetic Workflow cluster_0 Chalcone Route cluster_1 Aldoxime Route cluster_2 Modification of Precursor Isoxazole Chalcone Chalcone Precursor DibromoChalcone α,β-Dibromochalcone Chalcone->DibromoChalcone Bromination Isoxazole_Chalcone 3,5-Disubstituted Isoxazole DibromoChalcone->Isoxazole_Chalcone Cyclization with Hydroxylamine Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Isoxazole_Aldoxime 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole_Aldoxime [3+2] Cycloaddition with Alkyne HydroxymethylIsoxazole (3-(4-chlorophenyl)isoxazol-5-yl)methanol ChloromethylIsoxazole 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole HydroxymethylIsoxazole->ChloromethylIsoxazole Chlorination (e.g., SOCl2)

Caption: General synthetic strategies for 3,5-disubstituted isoxazoles.

Experimental Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles from chalcone precursors.[5]

Step 1: Synthesis of α,β-Dibromochalcone

  • Dissolve the corresponding chalcone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add a solution of bromine (1 equivalent) in the same solvent dropwise at 0°C with constant stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α,β-dibromochalcone, which can be used in the next step without further purification.

Step 2: Cyclization to form the Isoxazole Ring

  • Dissolve the α,β-dibromochalcone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.

Experimental Protocol 2: Synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole via Chlorination

This protocol is based on the general principle of converting a hydroxymethyl group to a chloromethyl group using thionyl chloride.[6]

Step 1: Synthesis of (3-(4-chlorophenyl)isoxazol-5-yl)methanol

  • This precursor can be synthesized via a [3+2] cycloaddition reaction between 4-chlorobenzaldehyde oxime (to form the nitrile oxide in situ) and propargyl alcohol.

Step 2: Chlorination

  • To a stirred solution of (3-(4-chlorophenyl)isoxazol-5-yl)methanol (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform, add thionyl chloride (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole, which can be purified by column chromatography on silica gel.

Comparative Biological Activity

While direct experimental data for 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole is scarce, we can infer its potential activity based on the known biological profiles of structurally similar isoxazole derivatives. The presence of a 4-chlorophenyl group at the 3-position and a reactive chloromethyl group at the 5-position are key structural features that are likely to dictate its biological effects.

Antimicrobial Activity

The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents.[1] The nature of the substituents at the 3 and 5 positions significantly influences the antimicrobial spectrum and potency.

Structure-Activity Relationship Insights:

  • Halogenated Phenyl Groups: The presence of a halogen, such as chlorine, on the phenyl ring at either the 3- or 5-position of the isoxazole has been shown to enhance antibacterial and antifungal activity.[4] This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes.

  • Reactive Groups: The chloromethyl group at the 5-position is a reactive electrophile. This functionality could potentially alkylate nucleophilic residues in microbial enzymes or other essential biomolecules, leading to irreversible inhibition and cell death.

Comparative Data for Structurally Related Isoxazoles:

Compound/DerivativeOrganism(s)Activity (MIC/Zone of Inhibition)Reference
3-(4-chlorophenyl)-5-phenylisoxazoleS. aureus, E. coliModerate activity[7]
3,5-Diaryl isoxazolesVarious bacteria and fungiVariable, substituent-dependent[8]
Isoxazoles with heterocyclic substituentsVarious bacteriaGood activity[9]

Projected Antimicrobial Profile of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole:

Based on the SAR, it is plausible that 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole would exhibit significant antimicrobial activity. The combination of the 4-chlorophenyl group and the reactive chloromethyl moiety could lead to a potent broad-spectrum agent. Experimental validation is, of course, necessary to confirm this hypothesis.

Anticancer Activity

Numerous isoxazole derivatives have been investigated as potential anticancer agents, with some showing promising results in preclinical studies.[2][10] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

  • Diaryl Substitution: 3,5-Diaryl isoxazoles have been a particular focus of anticancer drug design.[8] The nature and substitution pattern of the aryl groups are critical for activity and selectivity against different cancer cell lines.

  • Inhibition of Signaling Pathways: Isoxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in both inflammation and carcinogenesis.[3]

Comparative Data for Structurally Related Isoxazoles:

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleEhrlich ascites carcinomaSignificant inhibition[3]
3,5-disubstituted isoxazole-linked tyrosol conjugatesK562 (leukemia)IC50 = 16-18 µg/mL[11]
3,5-diaryl isoxazolesPC3 (prostate)Selectivity comparable to 5-FU[8]

Projected Anticancer Profile of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole:

The presence of the 4-chlorophenyl group suggests potential for anticancer activity. The chloromethyl group could act as a warhead for covalent modification of target proteins, a strategy employed in some anticancer drugs. This could lead to potent and irreversible inhibition of cancer cell growth. Further investigation into its effects on various cancer cell lines and its mechanism of action is warranted.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and isoxazole derivatives have emerged as promising anti-inflammatory agents.[12]

Structure-Activity Relationship Insights:

  • COX/LOX Inhibition: As mentioned previously, the inhibition of COX and LOX enzymes is a common mechanism for the anti-inflammatory effects of isoxazole derivatives.[3]

  • Cytokine Modulation: Some isoxazoles have been shown to modulate the production of inflammatory cytokines.

Comparative Data for Structurally Related Isoxazoles:

Compound/DerivativeIn Vivo ModelActivity (% Inhibition)Reference
3-(4-Chloro-phenyl)-4-phenyl-isoxazoleCarrageenan-induced rat paw edema76.71%[12]
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleLOX and COX-2 inhibitionSignificant[3]
5-methylisoxazole derivativesCarrageenan-induced rat paw edemaPotent activity[13]

Projected Anti-inflammatory Profile of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole:

Given the established anti-inflammatory activity of isoxazoles bearing a 4-chlorophenyl substituent, it is reasonable to predict that the target compound would also possess anti-inflammatory properties. The chloromethyl group could potentially enhance this activity through covalent interactions with inflammatory mediators.

Experimental Protocols for Biological Evaluation

To validate the projected biological activities of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole and other novel derivatives, standardized in vitro and in vivo assays are essential.

Experimental Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute inflammation model.

Materials:

  • Test compound

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Administer the test compound or the standard drug to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal to induce edema.

  • Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Conclusion and Future Directions

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole represents an intriguing, yet underexplored, molecule within the vast landscape of isoxazole derivatives. Based on established structure-activity relationships, this compound holds significant potential as a versatile scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The presence of the 4-chlorophenyl moiety is a known contributor to biological activity, while the reactive chloromethyl group offers the potential for covalent interactions with biological targets, which could lead to enhanced potency and a durable therapeutic effect.

The lack of direct experimental data for 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole underscores the need for its synthesis and comprehensive biological evaluation. The protocols outlined in this guide provide a clear roadmap for researchers to undertake such studies. Future investigations should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole.

  • Broad-Spectrum Biological Screening: Evaluation of its activity against a wide panel of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound.

  • Lead Optimization: If promising activity is observed, further structural modifications can be explored to enhance potency, selectivity, and pharmacokinetic properties.

By systematically exploring the potential of this and other novel isoxazole derivatives, the scientific community can continue to harness the power of this remarkable heterocyclic scaffold in the quest for new and effective medicines.

References

  • Kletskov, A. V., Potkin, V. I., & Kulchitsky, V. A. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

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Comparative

Validation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole as a Therapeutic Agent: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole as a potential therapeutic agent. Drawing u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole as a potential therapeutic agent. Drawing upon the established biological activities of the broader isoxazole class of compounds, this document outlines the necessary experimental pathways to rigorously assess its efficacy and safety, and compares its potential performance against existing therapeutic alternatives.

Introduction: The Therapeutic Promise of Isoxazole Scaffolds

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer,[3][4][5][6][7] anti-inflammatory,[2][4][8] antimicrobial,[1][4][8] and antiviral properties.[1][8] The versatility of the isoxazole scaffold allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic profiles.[1]

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is a specific derivative that holds therapeutic potential, likely acting through mechanisms observed in other isoxazole-containing compounds, such as the induction of apoptosis and cell cycle arrest in cancer cells.[6][9][10] The presence of a reactive chloromethyl group suggests it may function as a key intermediate for synthesizing more complex molecules with tailored biological activities.[11] This guide will explore the critical steps required to validate its potential as a new therapeutic entity.

Proposed Mechanism of Action

Based on the known activities of related isoxazole derivatives, a primary hypothesized mechanism of action for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, particularly in an oncological context, is the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

Many isoxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells.[6][10][12] This process is a critical anti-cancer mechanism, as it leads to the safe and effective elimination of malignant cells. The proposed apoptotic pathway initiated by 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole would likely involve the activation of caspases, a family of proteases that execute the apoptotic program.[13]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole->Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic pathway initiated by 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole.

Cell Cycle Arrest

In addition to apoptosis, isoxazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[9] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[14] A plausible mechanism for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is the arrest of the cell cycle at the G1/S or G2/M checkpoints.

G 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole p53 Activation p53 Activation 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole->p53 Activation p21 Expression p21 Expression p53 Activation->p21 Expression CDK Inhibition CDK Inhibition p21 Expression->CDK Inhibition G1/S Arrest G1/S Arrest CDK Inhibition->G1/S Arrest

Caption: Hypothesized cell cycle arrest mechanism via p53 activation.

Experimental Validation: A Step-by-Step Approach

To validate 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole as a therapeutic agent, a series of in vitro and in vivo experiments are essential. The following protocols provide a self-validating system to assess its biological activity.

In Vitro Efficacy Studies

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any treatment-induced arrest.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Performance Data

The following table presents a hypothetical comparison of the potential efficacy of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole with existing anticancer agents, based on the activities of structurally similar isoxazole derivatives.

CompoundTarget Cancer Cell LineIC50 (µM) - HypotheticalMechanism of ActionReference
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole MCF-7 (Breast) ~5-15 Apoptosis Induction, G1 Arrest (Projected)
Doxorubicin MCF-7 (Breast)~0.5-1.5DNA Intercalation, Topoisomerase II Inhibition[15]
Tamoxifen MCF-7 (Breast)~5-10Estrogen Receptor Antagonist[3]
Combretastatin A-4 Various~0.002-0.01Tubulin Polymerization Inhibition[16]

Comparison with Alternative Therapeutic Agents

A critical aspect of validating a new therapeutic agent is to compare its performance with current standards of care.

Existing Therapies for Potential Indications

Given the broad anticancer potential of isoxazoles, 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole could be investigated for various cancers. For instance, in breast cancer, current therapies include chemotherapy (e.g., Doxorubicin), hormonal therapy (e.g., Tamoxifen), and targeted therapies.[3][6]

Potential Advantages of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole
  • Novel Mechanism of Action: If the compound acts through a unique pathway, it could be effective against drug-resistant cancers.[6]

  • Improved Safety Profile: Isoxazole derivatives have the potential for fewer side effects compared to traditional chemotherapies.[6]

  • Synergistic Potential: The compound might be used in combination with other agents to enhance their efficacy.

Conclusion and Future Directions

The isoxazole scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is currently limited, the established biological activities of related compounds provide a strong rationale for its further investigation. The experimental framework outlined in this guide offers a robust pathway for its validation. Future in vivo studies using animal models will be crucial to assess its efficacy, pharmacokinetics, and safety in a whole-organism context.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
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  • Patel, R., et al. (2021). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Molecular Structure, 1244, 130959.
  • Kitchin, J. S., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(6), 963-971.
  • Geronikaki, A., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6296.
  • Ammar, Y. A., et al. (2021). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)
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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, a compound whose specific toxicological properties are not yet extensively documented. In the absence of comprehensive data, we must operate under the principle of precaution, deriving our safety framework from an expert analysis of its chemical structure and data from closely related analogs.

The structure of 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole presents two key areas of concern that dictate our safety protocols: the isoxazole core, common in bioactive molecules, and the chloromethyl group, a potential alkylating agent. Alkylating agents can pose significant health risks, including mutagenicity and carcinogenicity, by reacting with biological macromolecules. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to create a robust barrier, minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.

Hazard Assessment: An Analog-Based Approach

  • 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole : This is the closest structural analog, differing only by the halogen on the methyl group (bromo instead of chloro). It is classified as acutely toxic orally (Category 3), signified by the "Danger" signal word and H301 hazard statement ("Toxic if swallowed").

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride : This related compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[1]

  • General Isoxazole Derivatives : Many isoxazole-containing compounds are investigated for their biological activity, which inherently means they are designed to interact with physiological systems. The toxicological properties of novel derivatives are often not fully investigated.[2]

Based on this analog data, we must assume 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole is acutely toxic, corrosive to skin and eyes, and a respiratory irritant . Our PPE strategy is built upon this conservative and scientifically-grounded assessment.

Core PPE Requirements: A Multi-Layered Defense

Personal protective equipment is the final, critical barrier between the researcher and the chemical hazard.[3] Its effectiveness depends on proper selection and consistent use for all handling procedures.

Scenario Gloves Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., Weighing, Solution Prep in a Fume Hood) Double Nitrile GlovesChemical Safety Goggles & Face ShieldFully-Buttoned Laboratory Coat with Knit CuffsNot required if handled exclusively within a certified chemical fume hood.
High-Energy Operations (e.g., Rotovapping, Sonicating) Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Gown (disposable, solid front, back closure)N95 Respirator (minimum) if potential for aerosol generation exists outside of primary containment.
Spill Cleanup Heavy-Duty Chemical Resistant Gloves (e.g., Butyl Rubber) over Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Coverall ("Bunny Suit") with Boot CoversFull-Face Respirator with Organic Vapor/Acid Gas Cartridges
Unpacking/Initial Handling Double Nitrile GlovesChemical Safety GogglesLaboratory CoatN95 Respirator (recommended in case of damaged packaging)[4]

Detailed PPE Protocols and Rationale

Merely listing PPE is insufficient; understanding the "why" behind each choice is crucial for building a culture of safety and ensuring compliance.

Hand Protection: The First Line of Contact
  • Protocol : Always wear two pairs of powder-free nitrile gloves ("double-gloving").[4] The outer glove should extend over the cuff of the lab coat or gown.[3] Gloves must be changed every 30 minutes or immediately if contamination is suspected or a tear occurs.[4]

  • Causality : The chloromethyl group makes this compound a potential skin-permeating agent. A single glove can fail or tear without being noticed. Double-gloving provides a critical secondary barrier. The outer glove absorbs the initial contact, and the inner glove protects the skin during the doffing process of the contaminated outer layer. Powder-free gloves are essential as powder can aerosolize and carry hazardous compounds.[4]

Eye and Face Protection: Shielding Sensitive Tissues
  • Protocol : At a minimum, indirectly vented chemical safety goggles are required. For any task involving potential splashes or aerosolization (e.g., preparing solutions, transfers), a full-face shield must be worn over the safety goggles.[5][6]

  • Causality : Standard safety glasses do not provide a seal around the eyes and are inadequate.[4] Goggles protect against splashes from all angles. The face shield adds a crucial layer of protection for the entire face, as analog compounds are known to cause severe tissue damage.[1][7]

Body Protection: Preventing Dermal Absorption
  • Protocol : A 100% cotton lab coat, fully buttoned with tight-fitting knit cuffs, is the minimum requirement. For procedures with higher risk, a disposable, back-closing, chemical-resistant gown is necessary.[4][8] Gowns used for handling this compound should never be worn outside the laboratory.

  • Causality : The primary goal is to prevent skin contact. Knit cuffs are superior to open cuffs as they create a seal with the inner glove, protecting the wrist area.[3] A back-closing gown eliminates the risk of splashes penetrating through a front zipper or button placket.

Respiratory Protection: Guarding Against Inhalation
  • Protocol : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control vapor and particle exposure. If a procedure with a high risk of aerosolization must be performed outside of a hood, a full-face respirator with appropriate cartridges is mandatory.[5][9]

  • Causality : As an assumed respiratory irritant, inhaling dust or aerosols can cause immediate harm.[1][2] Engineering controls like a fume hood are the primary method of protection. Respirators are a secondary measure for non-routine or emergency situations.

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Gown / Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Face Mask / Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Work Chemical Handling Don5->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Face Mask / Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Emergency Response and Decontamination

Immediate and correct action following an exposure is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole are considered hazardous waste.

  • Solid Waste : Contaminated gloves, gowns, bench paper, and consumables must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps : Needles and scalpels must be disposed of in a designated sharps container for hazardous chemical waste.

  • Chemical Waste : Unused material and solutions must be disposed of through a licensed professional waste disposal service.[2] Do not pour down the drain.[2] The compound should likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

By adhering to these rigorous, evidence-based protocols, you can confidently and safely handle 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole, ensuring the integrity of your research and, most importantly, your personal health and safety.

References

  • MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. (2008). Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Thermo Fisher Scientific.
  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Academia.edu.
  • SAFETY DATA SHEET for 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. Fisher Scientific.
  • 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole Product Page. Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET for Isoxazole, 4-(chloromethyl)-3,5-dimethyl-. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Proper Selection, Use, and Removal of PPE. (2018). UC ANR.

Sources

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